![molecular formula C20H12O2 B1199691 9-Hydroxybenzo[a]pyrene-4,5-oxide CAS No. 61133-85-5](/img/structure/B1199691.png)
9-Hydroxybenzo[a]pyrene-4,5-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Hydroxybenzo[a]pyrene-4, 5-oxide, also known as 9-oh-bap-4, 5-oxide, belongs to the class of organic compounds known as chrysenes. Chrysenes are compounds containing the polyaromatic chrysene moiety, which consists of a benzene ring fused to a phenanthrene ring system to form Benzo[a]phenanthrene.
9-Hydroxybenzo[a]pyrene-4,5-oxide is a carbopolycyclic compound.
Aplicaciones Científicas De Investigación
Metabolic Activation and Mutagenicity
9-Hydroxybenzo[a]pyrene-4,5-oxide has been extensively studied for its role in metabolic activation and mutagenicity. Research has shown that this compound is significantly more effective as a pre-mutagen than benzo(a)pyrene, demonstrating a high potential for metabolic activation to moieties that alkylate exogenous DNA (Lubet et al., 1979). Additionally, studies have indicated that the metabolic activation of benzo[a]pyrene in mouse skin involves the formation of adducts derived from both BP-7,8-diol 9,10-oxide and 9-OHBP 4,5-oxide, although quantitatively, the adduct derived from 9-OHBP 4,5-oxide is a minor product (Vigny et al., 1980).
DNA Binding and Carcinogenicity
Research into the DNA-binding capabilities of this compound has revealed that it forms several adducts with deoxyribonucleic acid (DNA), indicating a potential role in carcinogenesis. Studies have shown the presence of at least four adducts with deoxyguanosine (dG) and a single adduct with deoxyadenosine (dA), suggesting that the non-carcinogenicity of 9-OH-BP is not due to a difference in the base moieties involved in adduct formation (Robertson et al., 1984). Another study found that liver nuclei from 3-methylcholanthrene-treated rats metabolized 9-hydroxybenzo[a]pyrene to products that bound to DNA, suggesting that the DNA binding species derived from 9-hydroxy-benzo[a]pyrene is 9-hydroxy-benzo[a]pyrene-4,5-oxide (Jernström et al., 1978).
Interaction with Nucleic Acids
The interaction of this compound with nucleic acids is another area of interest. For example, incubation of this compound with polyriboguanylic acid resulted in the formation of covalent adducts and the production of free 4-hydroxybenzo[a]pyrene, indicating a specific interaction with nucleic acid components (Murray et al., 1976).
Propiedades
Número CAS |
61133-85-5 |
|---|---|
Fórmula molecular |
C20H12O2 |
Peso molecular |
284.3 g/mol |
Nombre IUPAC |
18-oxahexacyclo[10.7.2.03,8.09,20.016,21.017,19]henicosa-1(20),2,4,6,8,10,12(21),13,15-nonaen-6-ol |
InChI |
InChI=1S/C20H12O2/c21-12-6-4-11-8-16-18-13(15(11)9-12)7-5-10-2-1-3-14(17(10)18)19-20(16)22-19/h1-9,19-21H |
Clave InChI |
QMJJLPWCBGOGAF-UHFFFAOYSA-N |
SMILES |
C1=CC2=C3C(=C1)C4C(O4)C5=C3C(=C6C=C(C=CC6=C5)O)C=C2 |
SMILES canónico |
C1=CC2=C3C(=C1)C4C(O4)C5=C3C(=C6C=C(C=CC6=C5)O)C=C2 |
| 61133-85-5 | |
Sinónimos |
9-hydroxybenzo(a)pyrene-4,5-epoxide 9-hydroxybenzo(a)pyrene-4,5-oxide 9-OH-BaP-4,5-oxide |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


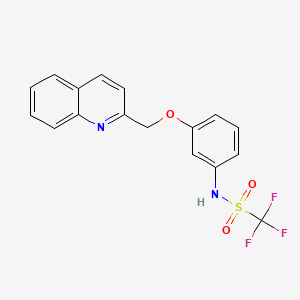
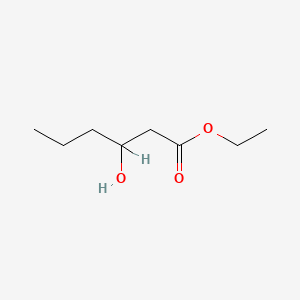



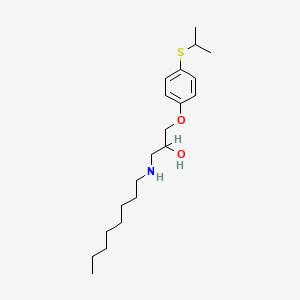
![(3As,11aR)-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one](/img/structure/B1199619.png)
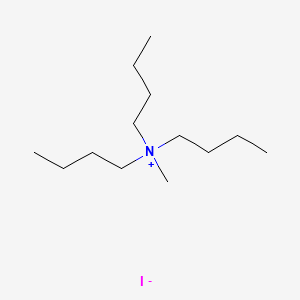

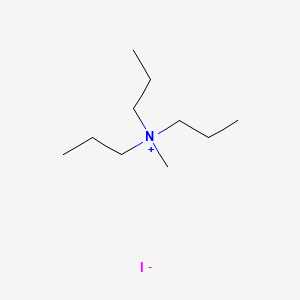


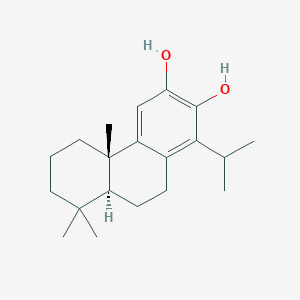
![3-[(1-tert-butyl-5-tetrazolyl)-[2-furanylmethyl(2-oxolanylmethyl)amino]methyl]-6-methoxy-1H-quinolin-2-one](/img/structure/B1199632.png)
